5-(2-Hydroxy-ethyl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione
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Overview
Description
5-(2-Hydroxy-ethyl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione, also known as this compound, is a useful research compound. Its molecular formula is C11H16N2O6 and its molecular weight is 272.25 g/mol. The purity is usually 95%.
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Properties
IUPAC Name |
5-(2-hydroxyethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O6/c14-2-1-6-4-13(11(18)12-10(6)17)9-3-7(16)8(5-15)19-9/h4,7-9,14-16H,1-3,5H2,(H,12,17,18)/t7-,8+,9+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SORQWSCHVYGEPE-DJLDLDEBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)CCO)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCO)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80238086 |
Source
|
Record name | 5-(2-Hydroxy-ethyl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90301-60-3 |
Source
|
Record name | 5-(2-Hydroxy-ethyl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090301603 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(2-Hydroxy-ethyl)-1-(4-hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1H-pyrimidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80238086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why are researchers interested in synthesizing fluorinated nucleoside analogs like the one described in the paper?
A1: Fluorinated nucleoside analogs are of great interest in medicinal chemistry, particularly in antiviral and anticancer drug development. The incorporation of fluorine atoms can significantly alter the nucleoside's properties, including:
- Increased Metabolic Stability: Fluorine's strong carbon-fluorine bond can enhance resistance to enzymatic degradation, leading to a longer half-life in the body [].
- Enhanced Lipophilicity: Fluorine substitution can increase a molecule's ability to cross cell membranes, potentially improving cellular uptake and distribution [].
- Mimicry of Natural Substrates: Fluorinated analogs can act as "mimics" of natural nucleosides, interfering with essential processes like DNA replication or viral enzyme activity [].
Q2: The research paper mentions obtaining both alpha and beta anomers during the synthesis. What is the significance of anomer formation in this context?
A2: The formation of alpha and beta anomers is crucial because biological systems are highly stereospecific. The natural nucleoside building blocks of DNA and RNA exist in specific anomeric configurations. Therefore, the desired biological activity of a nucleoside analog often depends on its stereochemistry at the anomeric center. Researchers need to control and characterize anomeric mixtures to understand their potential impact on biological activity and optimize synthesis for the desired isomer [].
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